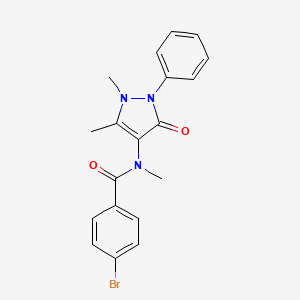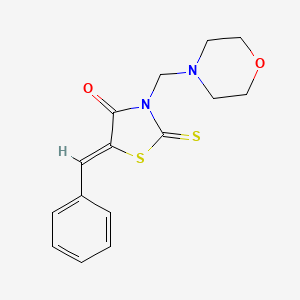![molecular formula C18H11Cl3N2O3 B3693152 N-[2-chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]furan-2-carboxamide](/img/structure/B3693152.png)
N-[2-chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]furan-2-carboxamide
Vue d'ensemble
Description
N-[2-chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]furan-2-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its complex structure, which includes a furan ring, a carboxamide group, and multiple chlorinated aromatic rings. It has been studied for its biological activities and potential therapeutic uses, particularly in the treatment of cancer and autoimmune diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 2,4-dichlorobenzoyl chloride: This intermediate is synthesized by reacting 2,4-dichlorobenzoic acid with thionyl chloride.
Formation of the amide bond: The 2,4-dichlorobenzoyl chloride is then reacted with 2-chloro-4-aminophenyl to form the corresponding amide.
Cyclization: The resulting intermediate undergoes cyclization with furan-2-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The chlorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields 2-chloro-4-aminophenyl and furan-2-carboxylic acid.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating cancer and autoimmune diseases. It has shown promising results in preclinical studies, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of N-[2-chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. One key target is Bruton’s tyrosine kinase (BTK), an enzyme involved in the signaling pathways of B cells and other immune cells. By binding to the ATP-binding site of BTK, the compound inhibits its activation, leading to the suppression of downstream signaling pathways such as the PI3K/AKT and NF-κB pathways. This results in reduced cell survival and proliferation, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
N-[2-chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-[2-chloro-4-[(2,5-dichlorobenzoyl)amino]phenyl]-2-furamide: This compound also targets BTK and has similar biological activities but may differ in its potency and selectivity.
2,4-dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide: Another related compound with potential therapeutic applications, differing in its structural features and specific biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to inhibit BTK with high selectivity, making it a valuable compound for further research and development in medicinal chemistry.
Propriétés
IUPAC Name |
N-[2-chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N2O3/c19-10-3-5-12(13(20)8-10)17(24)22-11-4-6-15(14(21)9-11)23-18(25)16-2-1-7-26-16/h1-9H,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQXCRFQXOCCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-oxo-4-(4-phenoxyphenyl)butanoyl]amino}benzoic acid](/img/structure/B3693069.png)

![5-[(5-iodo-2-furyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3693089.png)
![1,3-DIMETHYL-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B3693096.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B3693114.png)
![5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B3693117.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,2,2-trichloroacetamide](/img/structure/B3693136.png)
![N-[4-(4-BROMOBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3693150.png)
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B3693151.png)
![(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3693156.png)
![N-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B3693160.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3693162.png)
![ETHYL 2-{2-ETHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETATE](/img/structure/B3693172.png)
